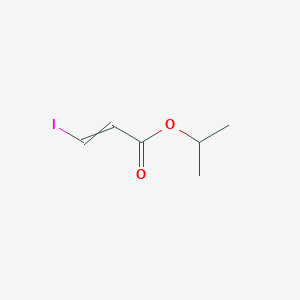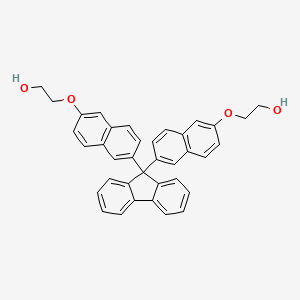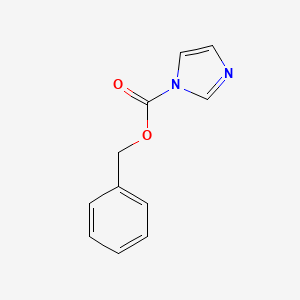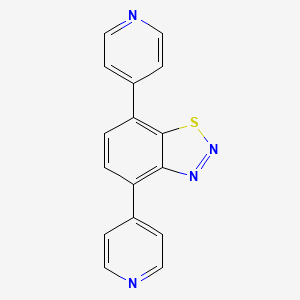![molecular formula C13H17N5O B12497923 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine is a heterocyclic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine and pyridine moieties. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
科学的研究の応用
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds share the pyridine and oxadiazole rings and have shown various biological activities, including antiviral and antifungal properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with the piperidine and pyridine rings.
Uniqueness
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine is unique due to the specific combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its potential as a versatile building block in medicinal chemistry and drug discovery .
特性
分子式 |
C13H17N5O |
|---|---|
分子量 |
259.31 g/mol |
IUPAC名 |
1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17N5O/c14-11-3-7-18(8-4-11)9-12-16-13(17-19-12)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9,14H2 |
InChIキー |
GLJMETSALDOSQX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CC2=NC(=NO2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)
![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)
